(2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-(5-fluoro-2-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWQTPOCFQBEGL-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC(=C1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 5-fluoro-2-methoxybenzaldehyde.
Reductive Amination: The key step involves the reductive amination of 5-fluoro-2-methoxybenzaldehyde with a suitable amine source, such as ®-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders. Its structural similarity to known psychoactive substances suggests potential stimulant effects, impacting neurotransmitter systems such as dopamine and serotonin pathways.
Case Study: Neurotransmitter Interaction
Research indicates that (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine interacts with neurotransmitter receptors, with studies showing its potential as an agonist or antagonist at various receptor sites. This interaction could lead to developments in treatments for conditions like depression or ADHD.
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, including reductive amination and nucleophilic substitution, makes it valuable for constructing diverse chemical architectures.
Table: Synthetic Routes and Reactions
| Reaction Type | Description | Key Reagents |
|---|---|---|
| Reductive Amination | Formation of amines from aldehydes | Sodium cyanoborohydride |
| Nucleophilic Substitution | Substitution of the methoxy group | Nucleophiles (e.g., hydroxide ions) |
| Oxidation | Conversion to imines or nitriles | Potassium permanganate |
Biological Studies
The compound is employed in structure-activity relationship studies, which investigate how different substituents affect biological activity. This research is pivotal in drug design, helping to optimize compounds for better efficacy and reduced side effects.
Case Study: Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity Research Findings
| Study | Activity | Target Organisms | Key Findings |
|---|---|---|---|
| Antimicrobial Study | Antibacterial | Staphylococcus aureus | MIC values between 0.0039 - 0.025 mg/mL |
| Escherichia coli | Effective against multiple strains |
Industrial Applications
Beyond medicinal chemistry, this compound finds utility in the development of agrochemicals and specialty chemicals. Its properties allow for the formulation of effective agents in pest control and crop protection.
Mechanism of Action
The mechanism of action of (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity. The compound may modulate specific biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
- (2R)-2-(4-Fluoro-2-methoxyphenyl)propan-1-amine
- (2R)-2-(5-Fluoro-3-methoxyphenyl)propan-1-amine
- (2R)-2-(5-Fluoro-2-ethoxyphenyl)propan-1-amine
Comparison:
Structural Differences: The position of the fluorine and methoxy groups on the phenyl ring can vary, leading to differences in chemical reactivity and biological activity.
Unique Properties: (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs.
Biological Activity
(2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine, a compound with notable pharmacological potential, has garnered attention due to its biological activity, particularly in the context of neurological disorders and cancer therapeutics. This article explores its mechanism of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a chiral center and a fluorinated methoxyphenyl moiety. Its molecular formula is , and it is classified as an amine. The presence of fluorine enhances its lipophilicity and binding affinity to various biological targets.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and enzymes. The fluorinated group increases the compound's selectivity and potency at specific targets, particularly serotonin receptors (5-HT2C) and potentially other neuroreceptors.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound acts as an agonist at the 5-HT2C receptor, influencing mood regulation and appetite control.
- Inhibition of Enzymatic Activity : It may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment, enhancing cholinergic signaling.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Neuropharmacological Studies : Research demonstrated that this compound significantly increased serotonin levels in animal models, correlating with improved mood-related behaviors.
- Findings : Increased locomotor activity and reduced anxiety-like behaviors were observed in treated subjects compared to controls.
-
Anticancer Activity : In vitro studies showed that the compound induced apoptosis in cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 15 µM across different cell lines, indicating moderate potency.
-
AChE Inhibition Assays : The compound was evaluated for its potential as an AChE inhibitor using standard biochemical assays.
- Results : It displayed competitive inhibition with an IC50 value of approximately 25 µM, suggesting potential for cognitive enhancement in neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What enantioselective synthesis methods are recommended for producing (2R)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine with high optical purity?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral resolution.
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (e.g., Ru or Rh) to induce stereocontrol during reductive amination of the ketone precursor. For example, hydrogenation of the corresponding imine using a chiral catalyst can yield the (R)-enantiomer with >90% enantiomeric excess (ee) .
- Chiral Resolution : Employ enzymatic resolution (e.g., lipases) or diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) to separate enantiomers from a racemic mixture .
- Validation : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry.
Q. How can the steric and electronic effects of the 5-fluoro-2-methoxyphenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky 2-methoxy group may hinder nucleophilic attack at the ortho position, directing reactivity to the para position of the aromatic ring. Computational modeling (e.g., DFT calculations) can predict regioselectivity .
- Electronic Effects : The electron-withdrawing fluorine at C5 and electron-donating methoxy at C2 create a polarized aromatic system, enhancing electrophilic substitution at C3. Use NMR (¹H/¹⁹F) and Hammett constants to quantify electronic contributions .
Q. What analytical techniques are critical for confirming the stereochemical configuration and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralcel OD-H with hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Determine absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .
- Vibrational Circular Dichroism (VCD) : Compare experimental and simulated spectra to confirm the (R)-configuration .
Advanced Research Questions
Q. How does the fluorinated aromatic moiety impact the compound’s metabolic stability in preclinical pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation. Fluorination typically reduces metabolic oxidation at C5, enhancing stability .
- Isotope Labeling : Use ¹⁸F or ¹⁹F NMR to track metabolic pathways and identify major metabolites .
- Data Analysis : Compare half-life (t₁/₂) and clearance rates with non-fluorinated analogs to quantify fluorine’s stabilizing effect.
Q. What strategies can resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?
- Methodological Answer :
- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled ligands) with functional assays (e.g., cAMP accumulation) to distinguish binding affinity from efficacy .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., GPCRs) and reconcile discrepancies between in vitro and in vivo results .
Q. How can the compound’s chiral center be exploited to study enantiomer-specific interactions with neuronal transporters (e.g., SERT, NET)?
- Methodological Answer :
- Enantiomer-Specific Radioligands : Synthesize tritiated (2R)- and (2S)-enantiomers to measure uptake inhibition in transfected HEK cells .
- Electrophysiology : Use patch-clamp recordings to assess effects on transporter-mediated currents, correlating stereochemistry with inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
